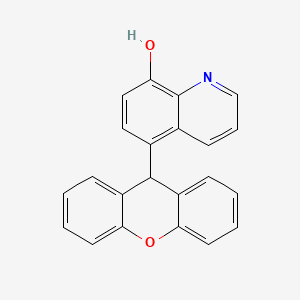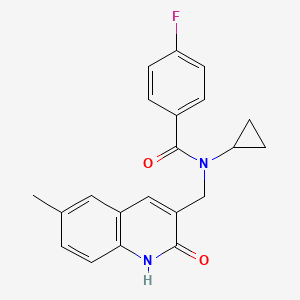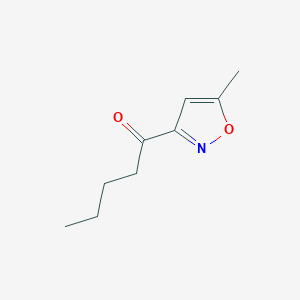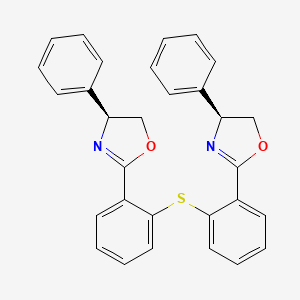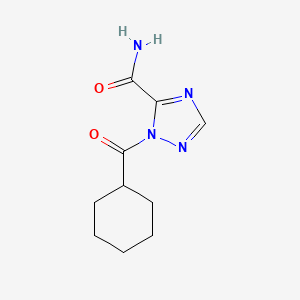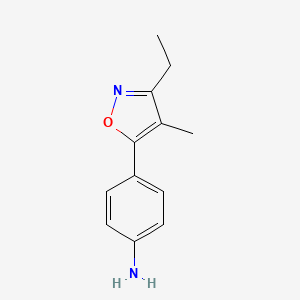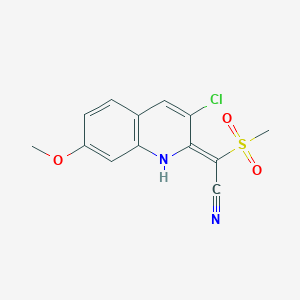
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile typically involves multi-step organic reactions. The starting materials may include 3-chloro-7-methoxyquinoline and methylsulfonyl acetonitrile. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloroquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(7-Methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylthio)acetonitrile
Uniqueness
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, as well as the methylsulfonyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H11ClN2O3S |
|---|---|
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
(2E)-2-(3-chloro-7-methoxy-1H-quinolin-2-ylidene)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-9-4-3-8-5-10(14)13(16-11(8)6-9)12(7-15)20(2,17)18/h3-6,16H,1-2H3/b13-12+ |
Clé InChI |
IOGSHJOKECKERJ-OUKQBFOZSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=C(/C(=C(/C#N)\S(=O)(=O)C)/N2)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(=C(C#N)S(=O)(=O)C)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


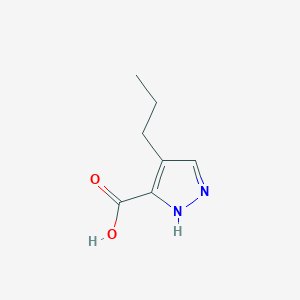
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)

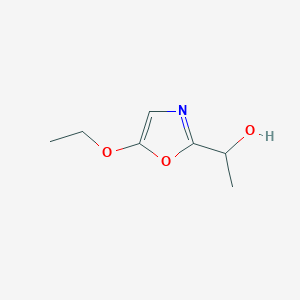
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
